molecular formula C9H17NO2 B2407492 (8-Methyl-1,7-dioxaspiro[4.4]nonan-2-yl)methanamine CAS No. 2024532-03-2

(8-Methyl-1,7-dioxaspiro[4.4]nonan-2-yl)methanamine

Cat. No.: B2407492
CAS No.: 2024532-03-2
M. Wt: 171.24
InChI Key: LCYPYMZUFCWXSU-UHFFFAOYSA-N
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Description

(8-Methyl-1,7-dioxaspiro[4.4]nonan-2-yl)methanamine: is a chemical compound with the molecular formula C9H17NO2 and a molecular weight of 171.24 g/mol It is characterized by a spirocyclic structure containing a dioxaspiro ring system and a methanamine group

Scientific Research Applications

(8-Methyl-1,7-dioxaspiro[4.4]nonan-2-yl)methanamine has several scientific research applications:

Safety and Hazards

The compound is classified as dangerous, with hazard statements including H315 (causes skin irritation), H318 (causes serious eye damage), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Preparation Methods

The synthesis of (8-Methyl-1,7-dioxaspiro[4.4]nonan-2-yl)methanamine involves several steps. One common synthetic route includes the formation of the spirocyclic ring system followed by the introduction of the methanamine group. The reaction conditions typically involve the use of specific catalysts and solvents to facilitate the formation of the desired product. Industrial production methods may involve optimization of these reaction conditions to achieve higher yields and purity .

Chemical Reactions Analysis

(8-Methyl-1,7-dioxaspiro[4.4]nonan-2-yl)methanamine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The methanamine group can participate in nucleophilic substitution reactions with suitable electrophiles.

    Hydrolysis: The dioxaspiro ring system can be hydrolyzed under acidic or basic conditions to yield corresponding diols and amines.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of (8-Methyl-1,7-dioxaspiro[4.4]nonan-2-yl)methanamine involves its interaction with specific molecular targets. The methanamine group can form hydrogen bonds and electrostatic interactions with target molecules, influencing their activity. The dioxaspiro ring system may also play a role in stabilizing the compound’s interaction with its targets. The exact pathways involved depend on the specific application and target molecules .

Comparison with Similar Compounds

(8-Methyl-1,7-dioxaspiro[4.4]nonan-2-yl)methanamine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of the dioxaspiro ring system and the methanamine group, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

(8-methyl-1,7-dioxaspiro[4.4]nonan-2-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO2/c1-7-4-9(6-11-7)3-2-8(5-10)12-9/h7-8H,2-6,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCYPYMZUFCWXSU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2(CCC(O2)CN)CO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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